molecular formula C3H2ClN B132963 2-Chloroacrylonitrile CAS No. 920-37-6

2-Chloroacrylonitrile

Cat. No. B132963
Key on ui cas rn: 920-37-6
M. Wt: 87.51 g/mol
InChI Key: OYUNTGBISCIYPW-UHFFFAOYSA-N
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Patent
US07745475B2

Procedure details

2-Chloroacrylonitrile (3.41 mL, 42.59 mmol) was added at RT to a stirring solution of N-isopropylhydrazine hydrochloride (4.71 g, 42.6 mmol), potassium carbonate (11.8 g, 85.2 mmol) in water (50 mL). The reaction was warmed to 45° C. for 4 hours before cooling back to RT. The aqueous layer was then extracted with ethyl acetate (5×30 mL) and the combined organic layers were dried (MgSO4), treated with activated charcoal, filtered and evaporated. The residue was purified by chromatography, eluting with 67%-100% ethyl acetate in hexanes, to afford the title compound (3.08 g, 58%) as a 6:1 mixture of authentic product to regioisomeric product as an oil. The material was used without further purification.
Quantity
3.41 mL
Type
reactant
Reaction Step One
Name
N-isopropylhydrazine hydrochloride
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
Cl[C:2](=[CH2:5])[C:3]#[N:4].Cl.[CH:7]([NH:10][NH2:11])([CH3:9])[CH3:8].C(=O)([O-])[O-].[K+].[K+]>O>[CH:7]([N:10]1[CH:5]=[CH:2][C:3]([NH2:4])=[N:11]1)([CH3:9])[CH3:8] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
3.41 mL
Type
reactant
Smiles
ClC(C#N)=C
Name
N-isopropylhydrazine hydrochloride
Quantity
4.71 g
Type
reactant
Smiles
Cl.C(C)(C)NN
Name
Quantity
11.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling back to RT
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ethyl acetate (5×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with 67%-100% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1N=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.08 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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